molecular formula C6H10N2O4 B055994 N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine CAS No. 112725-15-2

N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine

Cat. No. B055994
CAS RN: 112725-15-2
M. Wt: 174.15 g/mol
InChI Key: HZSZBZLCMBKMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine (N-Acetoxy-AAF) is a potent carcinogen that has been widely used in scientific research to study the mechanisms of carcinogenesis. It is a nitrosamine compound that is formed by the reaction of acetylacetone with nitrite in the presence of methylamine. N-Acetoxy-AAF has been shown to induce tumors in various organs of experimental animals, including the liver, lung, and bladder.

Mechanism of Action

The mechanism of action of N-Acetoxy-AAF involves the formation of DNA adducts, which can lead to mutations and chromosomal aberrations. N-Acetoxy-AAF is metabolized in the liver to form a reactive intermediate, which binds to DNA and forms adducts. The formation of DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately lead to the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Acetoxy-AAF include the formation of DNA adducts, induction of oxidative stress, and inhibition of DNA repair mechanisms. N-Acetoxy-AAF has been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress. It also inhibits the activity of DNA repair enzymes, which can lead to the accumulation of DNA damage.

Advantages and Limitations for Lab Experiments

The advantages of using N-Acetoxy-AAF in lab experiments include its potency as a carcinogen, its ability to induce tumors in various organs, and its well-established mechanism of action. The limitations of using N-Acetoxy-AAF in lab experiments include its potential toxicity, the need for careful handling and storage, and the difficulty in obtaining pure samples.

Future Directions

For research on N-Acetoxy-AAF include the development of new methods for synthesizing pure samples, the identification of new biomarkers for detecting exposure to the compound, and the development of new therapies for preventing or treating cancer. Additionally, the use of N-Acetoxy-AAF in combination with other carcinogens may provide insights into the complex mechanisms of carcinogenesis.

Synthesis Methods

The synthesis of N-Acetoxy-AAF involves the reaction of acetylacetone with nitrite in the presence of methylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-Acetoxy-AAF. The synthesis of N-Acetoxy-AAF is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.

Scientific Research Applications

N-Acetoxy-AAF has been extensively used in scientific research to study the mechanisms of carcinogenesis. It is a potent carcinogen that induces tumors in various organs of experimental animals. N-Acetoxy-AAF has been used to study the effects of carcinogens on DNA, RNA, and protein synthesis. It has also been used to study the effects of carcinogens on cell proliferation, differentiation, and apoptosis.

properties

CAS RN

112725-15-2

Product Name

N-Methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

[1-[methyl(nitroso)amino]-2-oxopropyl] acetate

InChI

InChI=1S/C6H10N2O4/c1-4(9)6(8(3)7-11)12-5(2)10/h6H,1-3H3

InChI Key

HZSZBZLCMBKMOU-UHFFFAOYSA-N

SMILES

CC(=O)C(N(C)N=O)OC(=O)C

Canonical SMILES

CC(=O)C(N(C)N=O)OC(=O)C

synonyms

N-MAOPN
N-methyl-N-(1-acetoxy-2-oxopropyl)nitrosamine

Origin of Product

United States

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